Dioxinodehydroeckol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dioxinodehydroeckol is a marine-derived compound identified for its potential neuroprotective properties. It has been studied for its effectiveness against multiple brain disorders, including Alzheimer’s disease, Parkinson’s disease, and Amyotrophic lateral sclerosis . This compound is derived from the edible brown alga Ecklonia cava and has shown promise in various biological applications .

Vorbereitungsmethoden

Dioxinodehydroeckol wird typischerweise aus marinen Braunalgen, insbesondere Ecklonia cava, extrahiert. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Ethanol, um die Verbindung aus der Alge zu isolieren . Die synthetischen Wege für this compound umfassen die Isolierung von Phlorotanninen, einer Klasse von Polyphenolen, aus der Alge. Industrielle Produktionsmethoden befinden sich noch in der Forschung, aber der Schwerpunkt liegt auf der Optimierung des Extraktionsprozesses, um höhere Mengen der Verbindung zu erzielen .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation und Reduktion. Es wurde beobachtet, dass es die Cu2±-induzierte LDL-Oxidation hemmt, was auf sein Potenzial als Antioxidans hindeutet . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Kupferionen und andere Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Derivate von this compound, die einen Teil der biologischen Aktivität der Stammverbindung behalten .

Analyse Chemischer Reaktionen

Dioxinodehydroeckol undergoes various chemical reactions, including oxidation and reduction. It has been observed to inhibit Cu2±induced LDL oxidation, indicating its potential as an antioxidant . Common reagents used in these reactions include copper ions and other oxidizing agents. The major products formed from these reactions are oxidized derivatives of this compound, which retain some of the biological activity of the parent compound .

Wissenschaftliche Forschungsanwendungen

Hair Growth Stimulation

Mechanism of Action

Dioxinodehydroeckol has been identified as a potent stimulator of hair growth. Research indicates that it enhances the proliferation of human follicle dermal papilla cells, which are crucial for hair follicle development. In vitro studies demonstrated that this compound significantly increases the viability of these cells compared to conventional extracts of Ecklonia cava .

Case Study

In a study involving mice, treatment with this compound resulted in the induction of the anagen phase of hair growth, which is essential for hair regeneration. The results showed a marked improvement in hair regrowth compared to control groups .

| Study Aspect | Details |

|---|---|

| Compound | This compound |

| Source | Ecklonia cava |

| Cell Type | Human follicle dermal papilla cells |

| Effect Observed | Increased cell viability and hair growth induction |

Osteoblast Differentiation

Promoting Bone Health

this compound has shown promising results in enhancing osteoblast differentiation, which is vital for bone formation. In vitro experiments with mouse pre-osteoblasts (MC3T3-E1) revealed that this compound significantly promotes proliferation and differentiation of these cells, as indicated by increased alkaline phosphatase (ALP) activity and mRNA expression of osteogenic markers such as BMP-2 and osteocalcin .

Research Findings

The compound's ability to enhance calcification and stimulate bone formation positions it as a potential therapeutic agent for age-related bone disorders. Further studies are recommended to explore its mechanisms in greater detail .

| Study Aspect | Details |

|---|---|

| Compound | This compound |

| Cell Type | Mouse MC3T3-E1 pre-osteoblasts |

| Effects Observed | Enhanced proliferation, increased ALP activity |

Anti-Melanogenic Effects

Inhibition of Melanin Synthesis

this compound has also been studied for its effects on melanin synthesis. It inhibits melanin production through the regulation of the MITF (microphthalmia-associated transcription factor) pathway via the PI3K/Akt signaling pathway . This property suggests potential applications in skin whitening products or treatments for hyperpigmentation.

Wirkmechanismus

The mechanism of action of dioxinodehydroeckol involves its interaction with multiple molecular targets. It binds to the kelch domain of Keap1, preventing the protein-protein interactions between Keap1 and Nrf2, thereby facilitating the neuroprotective action of Nrf2 . Additionally, it enhances the expression of phospho-Smad1/5/8, which is involved in the bone morphogenetic protein (BMP) signaling pathway, promoting osteoblast differentiation .

Vergleich Mit ähnlichen Verbindungen

Dioxinodehydroeckol ähnelt anderen Phlorotanninen wie Eckol, Dieckol und Phlorofucofuroeckol-A. Diese Verbindungen zeigen ebenfalls antioxidative und neuroprotektive Eigenschaften . this compound ist einzigartig in seiner Fähigkeit, mit mehreren Zielproteinen zu interagieren, die an neurodegenerativen Erkrankungen beteiligt sind, was es zu einer vielseitigeren Verbindung für therapeutische Anwendungen macht .

Biologische Aktivität

Dioxinodehydroeckol (DHE) is a phlorotannin derived from the brown seaweed Ecklonia stolonifera, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of DHE's biological properties, focusing on its antioxidant, anti-inflammatory, and osteogenic effects, supported by relevant data and case studies.

Antioxidant Activity

DHE exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. The compound's effectiveness was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Results indicated that DHE has a high capacity for DPPH radical scavenging, although it does not significantly inhibit reactive oxygen species (ROS) production in cells. This distinction suggests that while DHE can neutralize certain free radicals, it may not be as effective in broader cellular oxidative stress contexts compared to other phlorotannins like phlorofucofuroeckol A and dieckol, which showed better cell penetration and ROS reactivity .

| Compound | DPPH Scavenging Activity (IC50, µM) |

|---|---|

| This compound (DHE) | 8.8 ± 0.4 |

| Phlorofucofuroeckol A | 4.7 ± 0.3 |

| Dieckol | 6.2 ± 0.4 |

Anti-Inflammatory Effects

DHE has been studied for its anti-inflammatory properties as well. In vitro studies demonstrated that DHE can inhibit the expression of pro-inflammatory cytokines in various cell lines. For instance, it was shown to reduce the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Osteogenic Activity

One of the most notable biological activities of DHE is its ability to enhance osteoblast differentiation and proliferation. Research involving MC3T3-E1 pre-osteoblast cells revealed that DHE stimulates cell proliferation and alkaline phosphatase (ALP) activity in a dose-dependent manner. At a concentration of 20 μM, DHE increased ALP activity by 33% compared to untreated controls, suggesting its potential role in promoting bone formation .

The mechanism underlying DHE's osteogenic effects involves the activation of key signaling pathways associated with bone formation:

- Smad Pathway : DHE elevated the phosphorylation of Smad1/5/8 proteins.

- ERK Pathway : Increased levels of phosphorylated ERK were observed.

- AMPK Activation : DHE also enhanced phosphorylated AMPK levels without affecting total AMPK levels.

These pathways are crucial for osteoblast differentiation and subsequent bone formation processes .

Case Studies and Research Findings

Several studies have explored the biological activities of DHE:

- Osteoblast Differentiation Study : An experiment assessed the effect of various concentrations of DHE on MC3T3-E1 cells. The results demonstrated that higher concentrations significantly enhanced both proliferation and ALP activity.

- Antioxidant Comparison Study : A comparative analysis among different phlorotannins highlighted that while DHE is a potent radical scavenger, it is less effective against ROS than other compounds like dieckol.

- Inflammation Model : In a model using LPS-stimulated macrophages, treatment with DHE resulted in decreased levels of inflammatory markers, supporting its potential use in inflammatory conditions.

Eigenschaften

CAS-Nummer |

639514-05-9 |

|---|---|

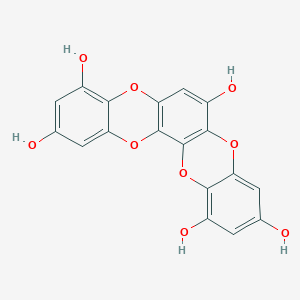

Molekularformel |

C18H10O9 |

Molekulargewicht |

370.3 g/mol |

IUPAC-Name |

[1,4]benzodioxino[2,3-a]oxanthrene-1,3,6,9,11-pentol |

InChI |

InChI=1S/C18H10O9/c19-6-1-8(21)14-11(3-6)26-17-13(24-14)5-10(23)16-18(17)27-15-9(22)2-7(20)4-12(15)25-16/h1-5,19-23H |

InChI-Schlüssel |

LBHQACSAGWCMAB-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C1O)OC3=C(O2)C4=C(C(=C3)O)OC5=CC(=CC(=C5O4)O)O)O |

Kanonische SMILES |

C1=C(C=C2C(=C1O)OC3=C(O2)C4=C(C(=C3)O)OC5=CC(=CC(=C5O4)O)O)O |

Synonyme |

eckstolonol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.